molecular formula C13H12O3 B11889480 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid

Katalognummer: B11889480
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: UAMPRMINVIUYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of naphthylselenols or naphthylselenocyanates with chloroacetic acid under neutralized conditions . The reaction typically requires careful control of pH to avoid decomposition of the reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Formation of 2-(4-carboxynaphthalen-1-yl)acetic acid.

    Reduction: Formation of 2-(4-(hydroxymethyl)naphthalen-1-yl)ethanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid is unique due to the presence of both a hydroxymethyl group and an acetic acid moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C13H12O3

Molekulargewicht

216.23 g/mol

IUPAC-Name

2-[4-(hydroxymethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H12O3/c14-8-10-6-5-9(7-13(15)16)11-3-1-2-4-12(10)11/h1-6,14H,7-8H2,(H,15,16)

InChI-Schlüssel

UAMPRMINVIUYJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=CC=C(C2=C1)CC(=O)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.